Product packaging for Heptachloroisoquinoline(Cat. No.:CAS No. 13180-41-1)

Heptachloroisoquinoline

Cat. No.: B12076278
CAS No.: 13180-41-1
M. Wt: 370.3 g/mol
InChI Key: BYFJWFNAVPMYST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Heptachloroisoquinoline is a specialized chemical compound offered as a high-purity reference standard for scientific investigation. This product is intended for use in laboratory research settings only. It is not intended for diagnostic, therapeutic, or personal use. Researchers can utilize this compound in various fields, such as method development, analytical testing, and chemical synthesis. Please consult the product's Certificate of Analysis for detailed specifications. Handling should only be performed by qualified professionals in accordance with appropriate laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9Cl7N B12076278 Heptachloroisoquinoline CAS No. 13180-41-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13180-41-1

Molecular Formula

C9Cl7N

Molecular Weight

370.3 g/mol

IUPAC Name

1,3,4,5,6,7,8-heptachloroisoquinoline

InChI

InChI=1S/C9Cl7N/c10-3-1-2(4(11)7(14)6(3)13)8(15)17-9(16)5(1)12

InChI Key

BYFJWFNAVPMYST-UHFFFAOYSA-N

Canonical SMILES

C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=NC(=C2Cl)Cl)Cl

Origin of Product

United States

Synthetic Methodologies for Heptachloroisoquinoline

Direct Halogenation Approaches

The most prevalent and documented methods for synthesizing heptachloroisoquinoline involve the direct chlorination of the isoquinoline (B145761) ring system. This is typically a multi-step process where isoquinoline is first subjected to an initial chlorination, followed by a more forceful secondary chlorination to achieve the perchlorinated state.

High-Temperature Chlorination Techniques

High-temperature chlorination is a fundamental step in the synthesis of polychlorinated isoquinolines. The process generally involves reacting isoquinoline with chlorine gas (Cl₂) or another chlorinating agent at elevated temperatures. google.com This initial phase often results in a mixture of partially chlorinated isoquinolines. The reaction conditions, such as temperature and the presence of a catalyst, are crucial for driving the substitution reactions on both the pyridine (B92270) and benzene (B151609) rings of the isoquinoline structure. For instance, direct chlorination can be performed in the presence of Lewis acid catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) to facilitate electrophilic aromatic substitution. google.com Temperatures in the range of 150–270°C are employed to ensure a high degree of chlorination, often within a high-pressure environment like an autoclave to maintain the reagents in the desired state and enhance reactivity.

Utilization of Phosphorus Pentachloride in Chlorination

Phosphorus pentachloride (PCl₅) is a key reagent for achieving exhaustive chlorination to yield this compound. nih.gov Following an initial direct chlorination that produces a mixture of chloro-derivatives, subsequent treatment with PCl₅ at high temperatures (e.g., 270°C) forces the replacement of the remaining hydrogen atoms. nih.govwikipedia.org This step is crucial for converting partially chlorinated intermediates into the final perchlorinated product. fluorine1.ru PCl₅ is particularly effective at chlorinating heterocyclic rings and can also replace hydroxyl groups if the starting material is an isoquinolone (isocarbostyril) or a partially hydrolyzed intermediate. google.com The combination of initial direct chlorination followed by a high-temperature reaction with PCl₅ represents a common and effective two-stage approach for synthesizing this compound. nih.gov

Complex Formation and Chlorination Strategies (e.g., Aluminum Chloride Mediated)

The regioselectivity of halogenation on the isoquinoline nucleus can be controlled by forming a complex with a strong Lewis acid, such as aluminum chloride (AlCl₃). nih.gov When isoquinoline forms a complex with AlCl₃, the nitrogen atom's lone pair coordinates with the aluminum, deactivating the pyridine ring towards electrophilic attack. This directs the incoming electrophile (e.g., chlorine) preferentially to the benzenoid ring. nih.gov

Research on the bromination of isoquinoline-aluminum chloride complexes shows a distinct substitution pattern, yielding 5-bromo-, 5,8-dibromo-, and subsequently 5,7,8-tribromoisoquinoline (B321691) in a stepwise manner. nih.gov Similar results are reported for chlorination, where the formation of the complex guides the substitution away from the highly deactivated pyridine ring and onto the benzene ring. nih.gov This strategy allows for the synthesis of specific isomers with halogenation confined to the carbocyclic portion of the molecule. While the ultimate goal for this compound is complete substitution, this method provides a more controlled route for producing key polychlorinated intermediates.

Table 1: Key Reagents and Conditions in Direct Halogenation of Isoquinoline
MethodologyKey ReagentsTypical ConditionsPrimary OutcomeReference
High-Temperature ChlorinationIsoquinoline, Cl₂, FeCl₃/AlCl₃Elevated temperatures (e.g., 150-270°C), often in an autoclaveMixture of partially chlorinated isoquinolines google.comgoogle.comwikipedia.org
Phosphorus Pentachloride ChlorinationPartially chlorinated isoquinolines, PCl₅High temperatures (e.g., 270°C)Exhaustive chlorination to this compound nih.govwikipedia.org
Aluminum Chloride Mediated ChlorinationIsoquinoline, Cl₂, AlCl₃Formation of isoquinoline-AlCl₃ complexDirected chlorination onto the benzenoid ring nih.gov

Ring-Closure Synthesis Routes for Perhalogenated Isoquinolines

While direct halogenation of the pre-formed isoquinoline ring is the standard method for producing this compound, the construction of the heterocyclic ring from acyclic precursors is a cornerstone of synthetic organic chemistry for this class of compounds. nih.govmdpi.com Well-known methods like the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions are routinely used to synthesize a wide variety of substituted isoquinolines. nih.gov These reactions typically involve the cyclization of a substituted phenethylamine (B48288) or benzylamine (B48309) derivative. nih.gov

However, the application of these ring-closure strategies for the de novo synthesis of this compound is not documented in the literature. Such an approach would require the synthesis of a highly complex and heavily chlorinated acyclic precursor, which would present significant synthetic challenges. The stability and reactivity of such a precursor under the often-acidic or high-temperature conditions required for cyclization would be a major obstacle. Therefore, the exhaustive chlorination of the parent isoquinoline remains the only established practical route to this compound.

Analogous Synthetic Strategies for Related Perchlorinated Heterocycles

The synthetic strategies used for this compound are mirrored in the preparation of other perchlorinated nitrogen heterocycles. The principles of exhaustive, high-temperature halogenation are broadly applicable.

Heptachloroquinoline : The synthesis of heptachloroquinoline, the constitutional isomer of this compound, is achieved through a nearly identical process. This involves an initial direct chlorination of quinoline (B57606), followed by a reaction with phosphorus pentachloride at elevated temperatures to ensure complete substitution. nih.gov

Pentachloropyridine (B147404) : The preparation of pentachloropyridine can also be accomplished via high-temperature liquid-phase chlorination of less-chlorinated pyridines, such as 2,6-dichloropyridine, in the presence of a metallic halide catalyst. google.com Another route involves chlorinating a polychloro(trichloromethyl)pyridine reactant at temperatures of at least 160°C. google.comgoogle.com

Perchloroacridines : The synthesis of chlorinated acridines, such as 9-chloroacridine, often starts from different precursors, for instance, by coupling substituted anilines with appropriate benzoic acid derivatives followed by a cyclization step, often using phosphorus oxychloride (POCl₃). nih.gov While a fully perchlorinated acridine (B1665455) is a more complex target, the principles of using potent chlorinating agents like POCl₃ are common.

Table 2: Synthesis of Analogous Perchlorinated Heterocycles
Target CompoundStarting MaterialKey Reagents/ConditionsReference
HeptachloroquinolineQuinoline1. Direct Chlorination, 2. PCl₅ at high temperature nih.gov
Pentachloropyridine2,6-Dichloropyridine or Chloro-(trichloromethyl)pyridinesCl₂ at ≥160-180°C, Lewis acid catalyst google.comgoogle.com
9-ChloroacridineDiarylamine precursorsPOCl₃ (for cyclization and chlorination) nih.gov

Applications of Heptachloroisoquinoline

Role in Materials Science

Materials science is an interdisciplinary field that involves designing and discovering new materials. ruhr-uni-bochum.deunileoben.ac.attus.ac.jp The goal is to understand the fundamental properties of materials—be they metallic, polymeric, or ceramic—and to develop new materials with enhanced performance for various applications, from electronics to aerospace. unileoben.ac.atschrodinger.com

Heptachloroisoquinoline is a compound of interest in materials science due to its unique electronic properties stemming from its highly halogenated structure. smolecule.com While specific applications are still in exploratory stages, its derivatives are considered for the development of advanced materials. smolecule.com The broader class of fluorinated heterocycles, which can be synthesized from this compound, is increasingly important in materials science. ethernet.edu.et The ability to tune the electronic and physical properties of the isoquinoline (B145761) core through halogenation makes it a promising building block for creating novel functional materials. smolecule.comornl.gov

Formation of Perfluorinated Isoquinolines

Reaction with Nitrogen-Containing Nucleophiles (e.g., Amines)

Intermediate in Agrochemical Synthesis

Agrochemistry is the branch of chemistry focused on the chemical processes relevant to agriculture, including the development of fertilizers and pesticides to protect crops and enhance yields. excelind.co.in Many agrochemicals are synthesized from key chemical intermediates. arkema.com

Isoquinoline derivatives have found applications as insecticides and fungicides. researchgate.net The introduction of fluorine atoms into organic molecules is a common strategy in the design of modern agrochemicals, as it can significantly alter a compound's biological activity and stability. ethernet.edu.et this compound serves as a crucial intermediate in this context, primarily as a precursor to heptafluoroisoquinoline (B12898905) and other fluorinated analogs. ethernet.edu.etsmolecule.com These fluorinated isoquinolines can then be further modified to produce novel compounds with potential use in crop protection. researchgate.net

Advanced Spectroscopic and Chromatographic Characterization of Heptachloroisoquinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For polychlorinated compounds like heptachloroisoquinoline, ¹³C NMR is particularly powerful for determining the precise location of chlorine substituents on the isoquinoline (B145761) core.

The assignment of signals in the ¹³C NMR spectrum of polychlorinated aza-naphthalenes, such as this compound, is a complex task due to the multiple chlorine substituents. However, specific chemical shift data and predictive models allow for accurate structural determination. New ¹³C NMR data have been reported for this compound. nih.gov

Several methods have been explored to predict ¹³C chemical shifts in polychloroheterocyclic compounds. nih.gov These include empirical methods like the Multiple Substituent Chemical Shifts (MSCS) and the hypothetical Nitrogen Insertion Method (NIMS), as well as semi-empirical approaches based on CNDO/2 calculated charges. nih.gov The MSCS method has proven to be the most accurate, with a predictive capability of less than ± 1 ppm, as it effectively compensates for errors from mutual atom-atom interactions. nih.gov This method can be used to predict all eighteen carbon shifts in perchlorinated quinolines and isoquinolines. nih.gov The effects of chlorine substituents on the chemical shifts (Substituent Chemical Shift effects, SCS) show consistent patterns for various positions on the aromatic rings. capes.gov.br In contrast, standard Density Functional Theory (DFT) calculations often lead to an overestimation of the chemical shift for chlorinated carbon nuclei, although newer functionals like WC04 have shown improved accuracy. nih.gov

Table 1: Reported ¹³C NMR Chemical Shift Data for this compound This table presents the new ¹³C NMR data reported for this compound.

Carbon Position Chemical Shift (ppm)
C-1 Data not specified in source
C-3 Data not specified in source
C-4 Data not specified in source
C-5 Data not specified in source
C-6 Data not specified in source
C-7 Data not specified in source
C-8 Data not specified in source
C-4a Data not specified in source
C-8a Data not specified in source

Source: Magn Reson Chem. 1989 Sep;27(9):841-845. nih.gov (Note: While the source reports new data, the specific shift values for each carbon were not available in the abstract.)

For highly complex structures or mixtures of chlorinated isomers, one-dimensional NMR spectra can be insufficient due to signal overlap. Multi-dimensional NMR techniques are employed to resolve these ambiguities. nih.gov

2D ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each carbon atom with its directly attached proton(s). In the case of this compound, which has only one proton, this technique would definitively identify the signal of the carbon atom bonded to the remaining hydrogen. For partially chlorinated derivatives with multiple protons, HSQC is invaluable for assigning carbon signals based on known proton assignments. nih.gov

2D ¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). It is crucial for piecing together the molecular structure by connecting fragments. For instance, the single proton on a this compound derivative could show correlations to several nearby quaternary (chlorine-substituted or bridgehead) carbons, confirming their relative positions. nih.gov

COSY (Correlation Spectroscopy): This ¹H-¹H correlation technique identifies protons that are coupled to each other. While of limited use for this compound itself, it is essential for determining the structure of its less-chlorinated derivatives by establishing the connectivity of the proton-bearing carbons. ufrgs.br

HETCOR (Heteronuclear Correlation): Similar to HSQC, this was an earlier technique used to correlate proton and carbon nuclei, establishing direct C-H connectivity. ufrgs.br

These multi-dimensional methods, often used in combination, allow for the complete and unambiguous assignment of the molecular structure of complex chlorinated isoquinolines. nih.gov

Carbon-13 NMR for Substituent Position Assignment

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as for quantifying its presence in complex mixtures.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are essential for determining the precise elemental formula of a compound. d-nb.info This capability is critical for distinguishing between compounds with the same nominal mass but different elemental compositions. For chlorinated compounds, HRMS can confirm the number of chlorine and other atoms present in the molecule by matching the exact mass to a calculated value. d-nb.infoacs.org

The analysis of chlorinated polycyclic aromatic hydrocarbons (Cl-PAHs) often employs a mass spectrometric resolution of greater than 10,000. d-nb.info This high resolution is necessary to separate the analyte signal from matrix interferences. d-nb.info The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in a distinctive cluster of peaks in the mass spectrum. The exact mass and isotopic distribution observed with HRMS provide very high confidence in the identification and molecular formula determination of compounds like this compound. gdut.edu.cnnih.gov

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. thermofisher.com The gas chromatograph separates individual components of a mixture, which are then introduced into the mass spectrometer for detection and identification. nih.gov

High-resolution GC columns are used to achieve chromatographic separation of closely related isomers. thermofisher.com This technique is widely applied to determine the residual concentrations and profiles of chlorinated polycyclic aromatic hydrocarbons (ClPAHs) in various environmental samples. nih.gov The use of tandem mass spectrometry (GC-MS/MS) can further enhance selectivity and sensitivity, allowing for more robust analysis in complex matrices by reducing chemical background and interference. gdut.edu.cnthermofisher.com GC-MS is therefore an ideal method for assessing the purity of a this compound sample or for identifying and quantifying it within a mixture of other chlorinated compounds. acs.org

For derivatives of this compound that may be too polar or thermally unstable for GC analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. researchgate.net LC is particularly well-suited for analyzing complex mixtures of nitrogen-containing heterocyclic compounds. researchgate.net

The development of mixed-mode liquid chromatography (MMLC), which combines reversed-phase and ion-exchange characteristics, has improved the analysis of polar nitrogen-containing compounds in aqueous samples. researchgate.net LC coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for detecting and quantifying target analytes. acs.orgnih.gov This is achieved by using modes like Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the analyte of interest. acs.orgnih.gov This makes LC-MS/MS an essential tool for studying the presence of this compound derivatives in biological or highly complex environmental matrices. harvard.edu

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is an analytical technique used to identify functional groups within a molecule. upc.edu It operates on the principle that molecules absorb specific frequencies of infrared radiation, which correspond to the vibrational energies of their chemical bonds. upc.edu This absorption is dependent on a net change in the dipole moment occurring during the vibration. wiley.com The resulting IR spectrum is a unique "fingerprint" of the molecule, showing absorption bands at characteristic wavenumbers (cm⁻¹) that allow for the identification of its structural features. wiley.com

For a complex molecule like this compound, the IR spectrum is expected to display a combination of bands corresponding to its aromatic core, the carbon-nitrogen bonds of the isoquinoline ring, and the numerous carbon-chlorine bonds. While a specific experimental spectrum for this compound is not publicly detailed, the expected characteristic absorption regions can be predicted based on established group frequencies.

Table 1: Predicted Infrared Absorption Bands for this compound

Functional Group/Vibration Expected Wavenumber Range (cm⁻¹) Description
Aromatic C-H Stretch 3100-3000 A weak to medium absorption indicating the presence of hydrogen atoms attached to the aromatic ring.
Aromatic C=C and C=N Stretch 1650-1450 A series of sharp bands of variable intensity, characteristic of the isoquinoline ring system.

The interpretation of the spectrum would focus on identifying these key absorptions to confirm the presence of the aromatic isoquinoline backbone and its extensive chlorination. wiley.com

Chromatographic Separation Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. wikipedia.org The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a liquid mixture. wikipedia.org It utilizes a liquid mobile phase to carry the sample through a column packed with a solid adsorbent material (the stationary phase). HPLC is recognized for its high resolution and accuracy. openaccessjournals.com

For a semi-non-volatile compound like this compound, reversed-phase HPLC (RP-HPLC) would be a suitable method. In this mode, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a more polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol. Separation is based on the differential partitioning of the analyte between the two phases. Given its highly chlorinated and largely non-polar nature, this compound would be strongly retained on a C18 column.

Table 2: Representative HPLC Method Parameters for this compound Analysis

Parameter Description
Instrument High-Performance Liquid Chromatograph openaccessjournals.com
Column C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) internationaloliveoil.org
Mobile Phase Gradient elution with Acetonitrile and Water
Detector Diode Array Detector (DAD) or UV-Vis Detector, monitoring at a wavelength suitable for the isoquinoline chromophore (e.g., 254 nm or 280 nm) wikipedia.orginternationaloliveoil.org
Flow Rate 1.0 mL/min scioninstruments.com

| Injection Volume | 10-20 µL internationaloliveoil.org |

This method would allow for the separation of this compound from potential impurities or related derivatives. torontech.com

High-Performance Thin-Layer Chromatography (HPTLC) is an advanced and more sophisticated form of TLC that provides improved resolution, sensitivity, and reproducibility for quantitative analysis. wikipedia.orgcabr.iemerckmillipore.com It employs plates with a stationary phase of smaller particle size and a more uniform layer thickness. merckmillipore.comasiapharmaceutics.info

HPTLC is well-suited for the analysis of isoquinoline alkaloids and related compounds. uni-giessen.denih.gov For this compound, a normal-phase HPTLC system would likely be effective. The high degree of chlorination makes the molecule relatively non-polar, so it would migrate up the polar silica (B1680970) plate with a non-polar mobile phase.

Table 3: Potential HPTLC Method for this compound Fingerprinting

Parameter Description
Stationary Phase HPTLC plates pre-coated with silica gel 60 F₂₅₄ merckmillipore.com
Sample Application Automated band-wise application uni-giessen.de
Mobile Phase A mixture of non-polar solvents, such as Toluene-Ethyl Acetate or Hexane-based systems uni-giessen.de
Development Automated Multiple Development (AMD) or development in a saturated twin-trough chamber uni-hohenheim.de

| Detection | Densitometric scanning in absorbance mode under UV light at 254 nm uni-hohenheim.de |

The resulting chromatogram would provide a characteristic retention factor (Rf) value, which can be used for identification and purity assessment. cabr.ie

Gas Chromatography (GC) is an analytical technique used to separate and analyze compounds that can be vaporized without decomposition. perkinelmer.com GC is frequently coupled with a mass spectrometer (MS) for definitive identification of the separated components. wikipedia.org This hyphenated technique, GC-MS, is considered a "gold standard" for the identification of many organic compounds. wikipedia.org

Given its likely volatility and thermal stability, this compound is an ideal candidate for GC-MS analysis. This technique has been successfully applied to the analysis of other chlorinated compounds, such as heptachlor (B41519) and polychlorinated biphenyls (PCBs), as well as various isoquinoline alkaloids. thermofisher.comnih.govnih.gov Research has indicated the use of combined gas chromatography-mass spectroscopy for the analysis of this compound. dur.ac.uk

Table 4: Typical GC-MS Parameters for this compound Analysis

Parameter Description
Instrument Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) thermofisher.com
Column Low-bleed capillary column suitable for semi-volatile compounds (e.g., TG-XLBMS or 5% phenyl polysiloxane) wikipedia.orgthermofisher.com
Carrier Gas Inert gas such as Helium or Nitrogen scirp.org
Injection Mode Splitless or Pulsed Splitless
Temperature Program A programmed temperature ramp from a low initial temperature (e.g., 80°C) to a high final temperature (e.g., 300°C) to ensure elution of the analyte.

| MS Detection | Electron Impact (EI) ionization with scanning in full-scan mode or Selected Ion Monitoring (SIM) for enhanced sensitivity. |

The GC would separate this compound from other components, and the MS would provide its mass spectrum, allowing for confirmation of its molecular weight and fragmentation pattern, leading to positive identification.

Capillary Electrophoresis (CE) is a separation technique based on the differential migration of charged species within a narrow-bore capillary under the influence of a high-voltage electric field. researchgate.net It is a highly efficient technique applicable to a wide range of molecules, from small ions to large proteins. bio-rad.com

While CE is most commonly used for charged species in a mode called Capillary Zone Electrophoresis (CZE), it can also be adapted to separate neutral molecules using Micellar Electrokinetic Chromatography (MEKC). ufmg.br In MEKC, a surfactant is added to the buffer above its critical micelle concentration. Neutral analytes partition between the micelles (a pseudo-stationary phase) and the surrounding aqueous buffer, and are separated based on their partitioning coefficient. Given that this compound is a neutral molecule, MEKC would be the CE mode of choice for its analysis.

Table 5: Hypothetical Capillary Electrophoresis Method for this compound

Parameter Description
Instrument Automated Capillary Electrophoresis System bio-rad.com
Capillary Fused-silica capillary (e.g., 50 µm internal diameter) ufmg.br
Background Electrolyte (BGE) A buffered solution (e.g., borate (B1201080) buffer at pH 9) containing a surfactant such as Sodium Dodecyl Sulfate (SDS) ufmg.br
Separation Voltage 20-30 kV

| Detection | Diode Array Detector (DAD) monitoring at an appropriate UV wavelength ufmg.br |

This technique offers an alternative separation mechanism to chromatography, providing complementary information for purity analysis.

Gas Chromatography (GC)

Elemental Analysis Techniques (e.g., X-ray Fluorescence Spectroscopy)

Elemental analysis techniques are used to determine the elemental composition of a material. X-ray Fluorescence (XRF) spectroscopy is a non-destructive analytical technique used to identify and quantify the elemental composition of a sample. upc.educpeo.org The sample is bombarded with high-energy X-rays, causing its atoms to emit characteristic "fluorescent" X-rays. The energy of these emitted X-rays is specific to each element, allowing for qualitative and quantitative analysis.

For a highly chlorinated compound like this compound, XRF is a rapid and effective method to confirm the presence of chlorine. rigaku.com The technique can measure the total chlorine concentration in a sample, which can be compared against the theoretical value calculated from its chemical formula (C₉HCl₇N). cpeo.org While XRF is a powerful tool for elemental screening, it does not provide information about the chemical state or bonding environment of the elements. cpeo.org Therefore, it confirms that chlorine is present but does not differentiate it from other potential chlorine sources or provide structural information. cpeo.org

Table 6: Application of XRF for this compound Analysis

Technique Principle Findings

| Energy Dispersive X-ray Fluorescence (EDXRF) | Detection of characteristic X-rays emitted from the sample after excitation by a primary X-ray source. | Confirms the presence of chlorine (Cl) as a major elemental constituent of the molecule. rigaku.com Allows for quantitative estimation of total chlorine content. cpeo.org |

Table of Mentioned Compounds

Compound Name
Acetonitrile
This compound
Heptachlor
Helium
Hexane
Isoquinoline
Methanol
Nitrogen
Polychlorinated biphenyls (PCBs)
Sodium Dodecyl Sulfate (SDS)
Toluene
Ethyl Acetate

Method Validation Principles in Analytical Chemistry

Method validation is a critical process in analytical chemistry that demonstrates the suitability of an analytical method for its intended purpose. inorganicventures.comeurl-pesticides.eu It ensures that the method will produce reliable, reproducible, and accurate data when used to analyze a specific compound like this compound. npra.gov.my The validation process involves evaluating several key parameters to understand the method's performance and limitations. globalresearchonline.net For complex analyses, such as the determination of polychlorinated compounds in various matrices, robust validation is essential to ensure the quality and consistency of the analytical results. npra.gov.mycdc.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are fundamental performance characteristics of an analytical method. nih.gov The LOD represents the lowest concentration of an analyte—in this case, this compound—that can be reliably distinguished from the absence of that analyte (the blank or background noise), though not necessarily quantified with precision. nih.goveuropa.eu The LOQ is the lowest concentration of the analyte that can be determined with an acceptable level of precision and accuracy. nih.goveuropa.eu

Several approaches exist for determining LOD and LOQ, including methods based on the signal-to-noise ratio, the standard deviation of the response, and the slope of the calibration curve. sepscience.com The International Union of Pure and Applied Chemistry (IUPAC) recommends an LOD where the signal is three times the standard deviation of the blank (k=3), providing a high confidence level that the signal is not just noise. chromatographyonline.com The LOQ is often established at ten times the standard deviation of the blank. chromatographyonline.com For chromatographic methods like Gas Chromatography-Mass Spectrometry (GC-MS), which are commonly used for halogenated compounds, these parameters are crucial for analyzing trace levels in environmental or biological samples. cdc.govnih.gov The determination of these limits must be performed for each type of sample matrix, as matrix components can significantly influence method performance. europa.eu

Table 1: Key Parameters for LOD and LOQ Determination

Parameter Description Common Determination Method
Limit of Detection (LOD) The lowest analyte concentration that can be reliably detected. LOD = 3.3 * (σ / S) where σ is the standard deviation of the blank response and S is the slope of the calibration curve. sepscience.com
Limit of Quantification (LOQ) The lowest analyte concentration that can be quantitatively determined with acceptable precision and accuracy. LOQ = 10 * (σ / S) where σ is the standard deviation of the blank response and S is the slope of the calibration curve. sepscience.com

| Signal-to-Noise Ratio (S/N) | An alternative method where the signal from the analyte is compared to the background noise. | LOD is often determined at an S/N ratio of 3:1, and LOQ at 10:1. chromatographyonline.com |

Accuracy, Precision, and Repeatability Assessments

Accuracy and precision are distinct but related parameters that describe the performance of an analytical method. quantics.co.ukany.do

Accuracy refers to the closeness of a measured value to the true or accepted value. ossila.comportaspecs.com It is a measure of systematic error or bias in a method. quantics.co.uk Accuracy for this compound analysis would be assessed by analyzing certified reference materials (CRMs) containing a known concentration of the compound or by performing recovery studies on spiked blank samples.

Precision describes the closeness of repeated measurements to each other. ossila.comportaspecs.com It reflects the random errors associated with a method. Precision is typically expressed as the standard deviation (SD) or relative standard deviation (RSD) of a series of measurements. portaspecs.com It can be evaluated at different levels:

Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short interval of time. This involves repeated analysis of the same sample by the same analyst using the same instrument. inorganicventures.com

Intermediate Precision: Assesses variations within the same laboratory, such as on different days, with different analysts, or on different equipment. europa.eu

Reproducibility (Inter-laboratory precision): The precision obtained between different laboratories, which is a key component of collaborative studies for standard method development. inorganicventures.com

For a method to be considered valid, it must demonstrate an acceptable level of both accuracy and precision for its intended application. bitesizebio.com

Table 2: Assessment of Accuracy, Precision, and Repeatability

Parameter Definition Assessment Method Acceptance Criteria Example (Horwitz Equation)
Accuracy Closeness of the mean test result to the true value. ossila.com Analysis of Certified Reference Materials (CRMs) or spiked samples. Recovery of 80-120% is often considered acceptable for trace analysis. researchgate.net

| Precision (Repeatability) | Closeness of agreement between successive measurements under the same conditions. inorganicventures.com | Minimum of five replicate sample determinations and calculation of Relative Standard Deviation (%RSD). cipac.org | RSDr < 2^(1 - 0.5 log C) x 0.67, where C is the concentration as a decimal fraction. cipac.org |

Selectivity and Specificity Considerations

Selectivity and specificity are crucial parameters that define a method's ability to measure the analyte of interest without interference from other components in the sample. lew.roloesungsfabrik.de

Selectivity refers to the extent to which a method can determine particular analytes in complex mixtures or matrices without interference from other components. lew.rordmcdowall.com In the context of analyzing this compound, this means the method must be able to distinguish it from other polychlorinated isoquinolines, PCBs, or other structurally similar compounds that may be present in the sample. cdc.gov Chromatographic techniques like GC and HPLC offer high separation selectivity. rdmcdowall.comnumberanalytics.com

Specificity is often considered the ultimate form of selectivity, implying that the analytical signal is generated only by the analyte of interest. loesungsfabrik.dequora.com A method is specific if it produces a response for a single analyte only. rdmcdowall.com High-resolution mass spectrometry (HRMS) coupled with gas chromatography (GC-HRMS) provides a high degree of specificity, as it can differentiate compounds based on their exact mass, which is indispensable for the unambiguous identification of trace contaminants like polychlorinated compounds. europa.eukeikaventures.com

To validate selectivity, blank samples from at least six independent sources of the matrix are analyzed to ensure no significant interferences are present at the retention time of the analyte. lew.ro

Use of Isotopic Internal Standards

The use of an internal standard is a common technique to improve the precision and accuracy of quantitative analysis, especially in complex chromatographic methods. An ideal internal standard is a compound that is chemically similar to the analyte but distinguishable by the detector.

For mass spectrometry-based methods, stable isotopically labeled (SIL) versions of the analyte are the gold standard for internal standards. scispace.commusechem.com For this compound, this would involve using a version of the molecule where one or more chlorine or carbon atoms are replaced with their stable isotopes (e.g., ¹³C or ³⁷Cl).

The key advantages of using a SIL internal standard for this compound analysis are:

Chemical and Physical Similarity: The SIL standard behaves nearly identically to the native analyte during sample preparation, extraction, and chromatography. This allows it to compensate effectively for analyte losses at any stage of the analysis. musechem.comclearsynth.com

Correction for Matrix Effects: In techniques like electrospray ionization mass spectrometry, matrix components can suppress or enhance the analyte signal. Since the SIL standard is affected in the same way, the ratio of the analyte to the internal standard remains constant, leading to more accurate quantification. scispace.comclearsynth.com

The SIL internal standard should be added to the sample at the very beginning of the analytical procedure to ensure it experiences the same conditions as the native analyte.

Table 3: List of Compounds

Compound Name
This compound
Heptafluoroisoquinoline (B12898905)
Polychlorinated biphenyls (PCBs)
Polychlorinated dibenzo-p-dioxins (PCDDs)

Structure Activity Relationship Studies of Halogenated Isoquinoline Systems

Fundamental Principles of Structure-Activity Relationships (SAR)

Key aspects investigated in SAR studies include:

The Scaffold: The core ring system (in this case, isoquinoline) provides the basic framework for orienting functional groups in three-dimensional space to interact with a biological target.

Functional Groups: The type, position, and orientation of functional groups are critical. In halogenated isoquinolines, the halogen atoms significantly influence the molecule's electronic properties, lipophilicity, and size. mdpi.com

Stereochemistry: The spatial arrangement of atoms can lead to significant differences in biological activity between isomers.

These studies enable medicinal chemists to systematically modify a lead compound to optimize its activity, selectivity, and pharmacokinetic properties. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) represents a more advanced, computational approach to SAR. It involves creating mathematical models that quantitatively link the chemical structure of a series of compounds to their biological activity. nih.gov This approach moves beyond qualitative observations to generate predictive equations.

The general form of a QSAR model is: Biological Activity = f (Physicochemical Properties)

These models are invaluable for understanding which properties are most influential for a compound's activity and for predicting the potency of new, unsynthesized analogues.

QSAR models are built by calculating various physicochemical descriptors for a set of molecules and correlating them with their measured biological activities. These descriptors quantify different aspects of the molecule's character. While specific QSAR models for heptachloroisoquinoline are not available, the parameters below are central to modeling other halogenated compounds.

Parameter Symbol Description Significance in Biological Activity
Lipophilicity logPThe logarithm of the partition coefficient between octanol (B41247) and water.Governs the ability of a molecule to cross cell membranes. A parabolic relationship often exists, where activity increases with logP to an optimal point, then decreases.
Electronic Effects σ (Hammett Constant)Describes the electron-donating or electron-withdrawing nature of substituents on an aromatic ring.Influences how a molecule binds to its target through electronic interactions (e.g., hydrogen bonds, π-π stacking). Halogens are electron-withdrawing.
Steric Effects Es (Taft's Steric Parameter), Molar Refractivity (MR)Quantifies the size and shape (bulk) of a substituent.Determines the physical fit of a molecule into a binding site. Bulky groups can either enhance binding through favorable van der Waals contacts or hinder it through steric clashes.
Topological Indices χ (Chi Index)Numerical descriptors derived from the molecular graph that describe size, shape, and branching.Can capture complex structural features that relate to the overall fit and interaction potential with a biological target.

Interactive Data Table: Key Physicochemical Parameters in QSAR

Once a statistically significant correlation is established, the resulting QSAR equation becomes a predictive tool. For instance, a model might reveal that the anti-cancer activity of a series of indenoisoquinolines is highly dependent on the electronic properties at the C-3 position and the size of a substituent on the lactam nitrogen. nih.gov Chemists can then use this model to prioritize the synthesis of new analogues that have the optimal combination of these properties, making the drug discovery process more efficient. Techniques like Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are commonly used to build these predictive models.

Correlation of Physicochemical Parameters with Biological Activity

SAR in the Design of Bioactive Halogenated Isoquinoline (B145761) Analogues

While research specifically detailing the biological activity of this compound is sparse, SAR studies on other halogenated isoquinolines and related quinoline (B57606) systems provide critical insights into how halogenation can be used to modulate bioactivity.

The number, type, and position of halogen atoms on the isoquinoline ring can dramatically alter a compound's biological profile. Halogens, particularly chlorine, are electron-withdrawing and increase lipophilicity, which can affect everything from membrane permeability to binding affinity at a target site.

For example, in the development of antileishmanial drugs based on a quinoline scaffold, the position of a chlorine atom was found to be critical. A chloro group at the C-6 position resulted in a highly active compound, whereas moving it to other positions or replacing it with other groups led to a significant decrease in activity. mdpi.com Similarly, in a series of indenoisoquinoline topoisomerase inhibitors, the introduction of chlorine or fluorine was explored as a replacement for a nitro group to improve metabolic stability. nih.gov Further modifications, such as adding a second chlorine atom at the C-2 position, were investigated to enhance potency. nih.gov Studies on isoquinoline derivatives have also shown that specific halogenation patterns can significantly enhance antiviral efficacy against HIV. These findings underscore that the specific arrangement of chlorine atoms in this compound would create a unique electronic and steric profile, which would be expected to result in a distinct biological activity profile compared to less-chlorinated analogues.

The following table presents illustrative data from a study on indenoisoquinoline derivatives, showing how halogen substitution and other modifications impact activity against the Topoisomerase 1 (Top1) enzyme and human cancer cell lines.

Compound ID Key Structural Features Top1 Inhibition (IC₅₀, µM) Cytotoxicity (GI₅₀, nM) vs. NCI-60 Cell Lines
4 (Indotecan) 3-NO₂, 9-OCH₃0.412
5 (Indimitecan) 3-NO₂, 8,9-(OCH₂O)-0.613
19 3-Cl, 8,9-(OCH₂O)-1.862
20 2,3-diCl, 8,9-(OCH₂O)-0.829
29 3-Cl, 8,9-(OCH₂O)-, N-(CH₂)₃N(H)CH₂CH₂OH0.510
30 2,3-diCl, 8,9-(OCH₂O)-, N-(CH₂)₃N(H)CH₂CH₂OH0.34

Data adapted from Reference nih.gov. GI₅₀ is the concentration causing 50% growth inhibition.

Interactive Data Table: Illustrative SAR of Halogenated Indenoisoquinolines

This data clearly demonstrates that while a single chloro-substitution (19) is less potent than the nitro-analogue (5), the addition of a second chlorine (20) enhances activity. Furthermore, modification of the side chain (29, 30) can dramatically boost the potency of the halogenated compounds to levels exceeding the original nitro-based drugs.

This compound is not just a potential bioactive compound in its own right but also a versatile synthetic intermediate. Its seven chlorine atoms are susceptible to nucleophilic substitution reactions, allowing for their replacement with a wide variety of other functional groups. This opens up a vast chemical space for creating novel analogues.

For example, the chlorine atoms can be replaced by fluorine atoms through Halex reactions, or by other nucleophiles such as amines, alkoxides, or thiolates. Each modification would have predictable consequences based on SAR principles:

Replacement with Hydroxyl or Methoxy Groups: Introducing hydrogen bond donors/acceptors can alter binding modes and improve solubility. However, in some antiviral isoquinolone series, hydroxylation or methylation of certain rings led to a complete loss of activity, highlighting the specificity of these interactions. nih.gov

Replacement with Amino Groups: Adding a basic amino group can introduce new ionic interactions with acidic residues in a target protein and can significantly alter the pharmacokinetic properties of the molecule.

Replacement with Alkyl or Aryl Groups: These modifications primarily impact the steric and lipophilic character of the molecule, potentially improving van der Waals interactions within a hydrophobic binding pocket. pharmacy180.com

The ability to selectively replace one or more chlorine atoms on the this compound scaffold provides a powerful strategy for developing new bioactive compounds by systematically probing the SAR of the target biological system.

Impact of Halogenation Pattern on Molecular Recognition and Bioactivity

Exploration of Biological Activities in Halogenated Isoquinoline Derivatives

Halogenated isoquinoline systems, including the fully chlorinated derivative this compound, represent a significant area of research in medicinal chemistry and materials science. The introduction of halogen atoms onto the isoquinoline core profoundly influences the molecule's electronic, steric, and lipophilic properties, leading to a diverse range of biological activities. These derivatives serve as versatile building blocks for more complex molecules and have been investigated for various therapeutic applications.

Role as Scaffolds for Pharmaceuticals and Materials

The isoquinoline framework is a privileged scaffold in drug discovery, appearing in numerous natural alkaloids and synthetic compounds with potent biological effects. conicet.gov.arnih.gov Halogenated versions of this scaffold, such as this compound (C₉Cl₇N), are particularly valuable as precursors or intermediates in the synthesis of novel bioactive molecules and advanced materials. smolecule.com

This compound's primary role in synthetic chemistry is as a starting material for producing perfluorinated analogues, such as heptafluoroisoquinoline (B12898905). This transformation is typically achieved through halogen exchange (Halex) reactions, where the chlorine atoms are substituted with fluorine by heating with reagents like potassium fluoride (B91410) at high temperatures. whiterose.ac.ukchempedia.infoethernet.edu.et These fluorinated derivatives are of significant interest because the incorporation of fluorine can enhance metabolic stability, bioavailability, and binding affinity of drug candidates. whiterose.ac.uk

The unique electronic properties of polychlorinated and polyfluorinated heterocycles also make them candidates for applications in materials science, where they may be used in the development of advanced polymers, organic light-emitting diodes (OLEDs), and other functional materials. smolecule.comktu.ltgtiit.edu.cnaimspress.com The ability to perform subsequent reactions, such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling on these halogenated scaffolds, allows for the construction of a vast library of complex molecules for further investigation. smolecule.comrsc.org

Investigation of Derived Compounds in Bioactive Applications (e.g., Antineoplastic, Antibacterial activities of fluorinated analogues)

The modification of halogenated isoquinoline scaffolds has yielded a multitude of derivatives with significant potential in therapeutic applications, most notably in the fields of oncology and infectious diseases.

Antineoplastic Activity: Research into halogenated indenoisoquinolines, which are structurally related to isoquinoline, has identified potent anticancer agents. Strategies to enhance the Topoisomerase I (Top1) inhibitory potencies and cancer cell growth inhibitory activities have involved the synthesis of chlorinated and fluorinated analogues. nih.gov For example, replacing a nitro group with a chlorine or fluorine atom on the indenoisoquinoline core led to compounds with potent cytotoxic activity against human cancer cell lines. nih.govnih.gov In some cases, di-chloro or di-fluoro substituted indenoisoquinolines, while showing weaker direct Top1 poisoning, exhibited very potent cytotoxicity, with GI₅₀ values in the nanomolar range. nih.gov Similarly, studies on 5,6-dihydropyrrolo[2,1-a]isoquinolines found that a meta-chloro substituted derivative was the most active among halogenated compounds tested against several cancer cell lines, including MCF-7. jst.go.jp

Antibacterial Activity: Halogenated isoquinoline derivatives have also been developed as novel antimicrobial agents. A study on differently functionalized 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines (THIQs) demonstrated that certain halogenated derivatives exerted remarkable bactericidal activity. nih.gov Specifically, a fluorophenylpropanoate ester and several halogenated phenyl- and phenethyl carbamates showed high and broad-range bactericidal effects. nih.gov The related quinolone class of compounds, particularly fluoroquinolones, are well-known for their potent, rapid bactericidal action against a wide spectrum of bacteria, including Gram-negative and some Gram-positive species. nih.gov The search for new antibiotics has also led to the discovery of isoquinoline sulfonamides that show potent activity against clinically relevant Gram-negative bacteria, including fluoroquinolone-resistant strains. nih.gov

Compound ClassHalogenationBiological ActivityKey FindingsReference
IndenoisoquinolinesFluoro, ChloroAntineoplastic (Cytotoxic)Replacement of a nitro group with F or Cl enhances activity. Dichloro- and difluoro- analogues show potent cytotoxicity in human cancer cells. nih.govnih.gov
5,6-Dihydropyrrolo[2,1-a]isoquinolinesChloro, Fluoro, BromoAntineoplastic (Cytotoxic)A meta-chloro derivative was the most active halogenated compound against multiple cancer cell lines. jst.go.jp
Tetrahydroisoquinolines (THIQs)Fluoro, ChloroAntibacterial, AntifungalFluorophenylpropanoate ester and halogenated phenyl carbamates showed remarkable broad-range bactericidal activity. Chlorinated esters exhibited the greatest antifungal activity. nih.gov
Isoquinoline Sulfonamides(Not specified)AntibacterialIdentified as a novel class of antibiotics with potent activity against Gram-negative bacteria, including fluoroquinolone-resistant isolates. nih.gov
FluoroquinolonesFluoroAntibacterialWell-established class with strong, rapid bactericidal action against Gram-negative bacteria. nih.gov

Mechanistic Insights into Bioactivity (e.g., Inhibition of Nucleic Acid Synthesis, Cell Division Perturbation, Ion Channel Blockage by related quinolines)

The biological effects of halogenated isoquinolines and related compounds are exerted through various mechanisms of action at the cellular and molecular levels.

Inhibition of Nucleic Acid Synthesis: A primary mechanism for the anticancer and antibacterial activity of many quinoline and isoquinoline derivatives is the inhibition of enzymes crucial for DNA replication and maintenance. sigmaaldrich.com Fluorinated and chlorinated indenoisoquinolines act as Topoisomerase I (Top1) poisons. They intercalate into DNA at the cleavage site and stabilize the covalent Top1-DNA complex, which prevents the re-ligation of the DNA strand. nih.govnih.gov When a DNA replication fork encounters this trapped complex, it leads to a double-strand break and subsequent cell death, a process to which rapidly dividing cancer cells are particularly vulnerable. nih.govnih.gov Similarly, the antibacterial action of fluoroquinolones is achieved by inhibiting DNA gyrase (a type II topoisomerase), which is essential for relaxing supercoiled DNA during bacterial replication. nih.govsigmaaldrich.com Some isoquinoline alkaloids have also been shown to inhibit nucleic acid synthesis directly. nih.gov

Cell Division Perturbation: Several natural and synthetic isoquinoline alkaloids exert their anticancer effects by interfering with the cell cycle. nih.govmdpi.com They can induce cell cycle arrest at various phases (such as G0/G1 or G2/M), preventing cancer cells from progressing toward mitosis and proliferation. mdpi.commdpi.com For example, the natural isoquinoline alkaloid berberine (B55584) has been found to cause cell cycle arrest, while halogenated analogues of noscapine (B1679977) perturb mitosis, ultimately leading to apoptosis (programmed cell death). nih.govresearchgate.net Some benzophenanthridine and protoberberine isoquinolines have been suggested to act by perturbing the Z-ring, a structure critical for bacterial cell division. nih.gov

Ion Channel Blockage: While less documented for this compound itself, related halogenated compounds have been investigated for their effects on ion channels. For instance, certain isoquinoline ethyl ureas developed as antibacterial agents were ultimately limited by their off-target effect of blocking the hERG potassium channel, a critical consideration in drug safety. acs.org The development of fluorinated isoquinoline analogues has also been applied to the synthesis of TRPM8 channel antagonists. rsc.org

Significance of Halogen Substitution in Modulating Biological Properties

The type, number, and position of halogen atoms on the isoquinoline ring are critical determinants of the molecule's biological activity, a key aspect of structure-activity relationship (SAR) studies.

The substitution of hydrogen with a halogen atom can drastically alter a molecule's properties. For example, the strong carbon-fluorine bond increases metabolic stability. whiterose.ac.uk Halogens also modify lipophilicity, which affects how a compound traverses cell membranes and interacts with protein binding pockets.

SAR studies have revealed several trends:

Switching Selectivity: In one study of isoquinoline-1,3-dione-based inhibitors, the introduction of a fluorine atom completely switched the selectivity of the compound from inhibiting the enzyme USP7 to inhibiting USP2, demonstrating the profound impact of a single halogen atom. nih.gov

Modulating Potency: In the development of cytotoxic 5,6-dihydropyrrolo[2,1-a]isoquinolines, a chloro-substituted derivative was found to be more potent than its fluoro- and bromo- counterparts against several cancer cell lines. jst.go.jp In another study on 1-benzyl-tetrahydroisoquinolines, the specific halogen and its position on the benzyl (B1604629) ring proved to be an important factor in modulating affinity for dopamine (B1211576) receptors. conicet.gov.ar

Bioisosteric Replacement: Halogens are often used as bioisosteres for other functional groups. In the design of 7-azaindenoisoquinoline Top1 inhibitors, replacing a nitro group with a chlorine or fluorine atom was a successful strategy to create potent cytotoxic agents. nih.gov This highlights how halogen substitution can be used to fine-tune the electronic and steric profile of a lead compound to improve its activity.

Future Directions and Research Perspectives

Emerging Synthetic Strategies for Highly Halogenated Heterocycles

The synthesis of polyhalogenated compounds often requires harsh conditions, but modern chemistry is moving towards milder and more selective methods. Future research in the synthesis of heptachloroisoquinoline and its derivatives will likely focus on adopting these advanced strategies.

One of the most promising areas is photoredox catalysis , a technique that uses light to drive redox reactions under gentle conditions. numberanalytics.com This method has emerged as a powerful tool in halogenation chemistry and could be adapted for the selective modification of the this compound scaffold, potentially allowing for late-stage functionalization that is difficult to achieve with traditional methods. numberanalytics.comsmolecule.com Another avenue involves the development and application of novel halogenating agents, such as N-halosuccinimides , which can provide greater control and selectivity in halogenation reactions. researchgate.net

Furthermore, a significant challenge in the chemistry of halogenated heterocycles is the elucidation of reaction mechanisms, as multiple pathways are often possible. grafiati.com Future synthetic work should be coupled with mechanistic studies to gain a better understanding of the processes involved in the synthesis and functionalization of these complex molecules. grafiati.com Overcoming the challenges of synthesizing complex halogenated derivatives will be crucial for exploring their full potential.

Advanced Computational Techniques for Predicting Reactivity and Interactions

Computational chemistry provides indispensable tools for understanding and predicting the behavior of complex molecules, thereby guiding experimental work. For this compound, advanced computational techniques can offer profound insights into its reactivity and potential interactions.

Density Functional Theory (DFT) has proven effective for calculating reaction energies and predicting the outcomes of halogenation reactions. numberanalytics.com Applying DFT methods to this compound can help identify the most reactive sites on the molecule, corroborating experimental findings that suggest the 1-position is highly reactive. numberanalytics.comethernet.edu.et Computational models can also explore global reactivity descriptors, frontier molecular orbitals (FMOs), and molecular electrostatic potentials to understand how electronic properties influence the molecule's behavior. nih.govacs.org

A particularly relevant area for computational study is the nature of halogen bonding , a noncovalent interaction that can significantly influence the pharmacological or material properties of halogenated compounds. researchgate.netresearchgate.net Understanding these interactions is critical for designing molecules with specific binding properties. researchgate.net Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the properties and potential toxicity of new this compound derivatives based on their structural features. mdpi.com These computational approaches are essential for the rational design of new molecules and for prioritizing synthetic targets. researchgate.netmdpi.com

Development of Novel Analytical Techniques for Complex Derivatives

As the synthesis of more complex derivatives of this compound becomes feasible, the need for advanced analytical techniques to characterize them grows. The unambiguous confirmation of structure and purity is paramount, especially for highly substituted, isomeric compounds.

While standard spectroscopic methods like Nuclear Magnetic Resonance (NMR) and elemental analysis are fundamental for structural confirmation, more sophisticated techniques are needed to probe subtle structural details and reaction dynamics. There is a particular need for analytical methods that can help elucidate the complex mechanisms of heterocycle halogenation, as multiple pathways can be involved. grafiati.com The use of advanced analytical tools to identify reaction intermediates can provide a deeper understanding of the reaction mechanism, which is crucial for optimizing synthetic procedures. numberanalytics.com The development of tailored analytical protocols will be essential for quality control and for building a reliable database of the physicochemical properties of new this compound derivatives.

Exploration of New Chemical Transformations for Diversification of this compound

The seven chlorine atoms on the this compound core represent a rich platform for chemical diversification. Future research should focus on exploring novel chemical transformations that can selectively replace these chlorine atoms with a wide range of functional groups.

Given that the 1-position of this compound is known to be the most reactive site for substitution, initial efforts can be directed towards developing a library of 1-substituted derivatives. ethernet.edu.et Modern cross-coupling reactions, which have been successfully applied to other halogenated heterocycles, are a key technology in this endeavor. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of alkyl, aryl, and other functional moieties that can dramatically alter the molecule's properties.

Beyond simple substitution, exploring transformations at the less reactive positions (3, 4, 5, 6, 7, and 8) will be a significant challenge and a fruitful area for discovery. ethernet.edu.et This may require the development of new catalyst systems or the use of directing groups to achieve regioselectivity. The ability to systematically modify the structure of this compound is a prerequisite for conducting detailed structure-activity relationship studies.

Strategic Approaches to Structure-Activity Relationship Elucidation for Novel Applications

A primary goal of diversifying the this compound scaffold is to uncover novel applications in fields such as medicinal chemistry or materials science. This requires a systematic and strategic approach to understanding the relationship between the molecule's structure and its activity (SAR).

SAR studies involve synthesizing a series of related compounds and evaluating how systematic changes in their structure affect their biological activity or physical properties. For instance, the introduction of different halogen atoms or functional groups can influence bioactivity and selectivity. mdpi.com By correlating these structural modifications with activity trends, researchers can build models that guide the design of more potent or selective compounds. grafiati.com

Combining experimental SAR data with computational modeling, such as QSAR and molecular docking, can provide a powerful predictive framework. researchgate.netmdpi.com Molecular docking studies, for example, can help visualize how different derivatives interact with biological targets, providing a rationale for observed activity. researchgate.net This integrated approach, leveraging both synthesis and computation, will be the most efficient path to elucidating the SAR of novel this compound derivatives and unlocking their potential for new applications.

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and characterizing Heptachloroisoquinoline in laboratory settings?

  • Methodological Answer : Synthesis typically involves multi-step chlorination and cyclization reactions, with purification via column chromatography. Characterization requires nuclear magnetic resonance (NMR) for structural elucidation, gas chromatography-mass spectrometry (GC-MS) for purity analysis, and elemental analysis for stoichiometric validation . Ensure experimental protocols include detailed solvent ratios, temperature controls, and catalyst concentrations to ensure reproducibility. Supporting information should document minor impurities and byproducts .

Q. How can researchers assess the stability of this compound under varying environmental conditions (e.g., pH, temperature)?

  • Methodological Answer : Design accelerated stability studies using controlled environmental chambers. Monitor degradation via high-performance liquid chromatography (HPLC) at intervals (e.g., 0, 7, 30 days). Compare degradation products using tandem mass spectrometry (LC-MS/MS) and reference spectral libraries. Statistical analysis (e.g., ANOVA) should evaluate significance of degradation rates across conditions .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

  • Methodological Answer : Use cell viability assays (e.g., MTT or resazurin) to screen for cytotoxicity. For mechanism-specific activity, employ enzyme inhibition assays (e.g., fluorescence-based kinase profiling). Dose-response curves should be generated with at least three biological replicates. Normalize data to positive/negative controls and report IC₅₀ values with 95% confidence intervals .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s mechanism of action across different studies?

  • Methodological Answer : Conduct systematic validation by replicating conflicting experiments under standardized conditions. Use orthogonal assays (e.g., surface plasmon resonance for binding affinity vs. cellular thermal shift assays for target engagement). Apply meta-analysis to identify confounding variables (e.g., cell line heterogeneity, solvent effects). Transparent reporting of raw data and statistical models is critical .

Q. What strategies optimize the design of in vivo studies to investigate this compound’s pharmacokinetics?

  • Methodological Answer : Use a crossover study design to minimize inter-individual variability. Employ LC-MS/MS for plasma concentration-time profiling. Compartmental modeling (e.g., non-linear mixed-effects) should estimate parameters like clearance and volume of distribution. Include sham controls to account for solvent toxicity. Adhere to NIH guidelines for ethical reporting and sample size justification .

Q. How can computational modeling predict this compound’s interactions with non-target proteins?

  • Methodological Answer : Perform molecular docking using software like AutoDock Vina with flexible side-chain residues. Validate predictions via molecular dynamics simulations (e.g., GROMACS) to assess binding stability. Cross-reference with transcriptomic or proteomic datasets to identify potential off-target pathways. Report force field parameters and convergence criteria to ensure reproducibility .

Data Analysis and Reporting

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound?

  • Methodological Answer : Use non-linear regression (e.g., sigmoidal curve fitting) to model dose-response relationships. Apply Bayesian hierarchical models for heterogeneous datasets. Report goodness-of-fit metrics (e.g., R², AIC) and sensitivity analyses. Publicly archive code (e.g., GitHub) for transparency .

Q. How should researchers address batch-to-batch variability in this compound synthesis?

  • Methodological Answer : Implement quality-by-design (QbD) principles, such as design of experiments (DoE), to identify critical process parameters. Use multivariate analysis (e.g., PCA) to correlate synthesis conditions with impurity profiles. Include batch numbers and synthesis dates in metadata for retrospective analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.